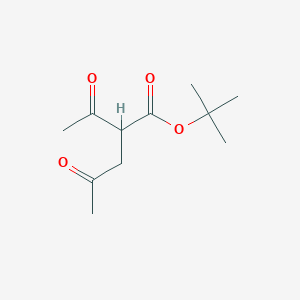

Tert-butyl 2-acetyl-4-oxopentanoate

Description

Contextualization of 1,3-Dicarbonyl Compounds in Organic Synthesis

Historical Perspectives and Foundational Principles

The exploration of 1,3-dicarbonyl compounds dates back to the 19th century, with chemists like Arthur Rudolf Hantzsch developing foundational reactions such as the Hantzsch pyridine (B92270) synthesis in 1881, which utilizes a β-ketoester. wikipedia.org The significance of these compounds lies in the acidity of the central methylene (B1212753) (CH2) group, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement facilitates the removal of a proton, generating a stabilized enolate ion that can act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. This fundamental principle underpins much of the synthetic utility of 1,3-dicarbonyls.

Unique Reactivity Profiles of β-Ketoesters as Versatile Synthons

β-Ketoesters, such as tert-butyl 2-acetyl-4-oxopentanoate, are esteemed as versatile synthons in organic synthesis due to their dual reactivity. nih.gov They can act as nucleophiles through their enolate form or as electrophiles at the carbonyl carbons. This ambiphilic nature allows them to participate in a diverse range of chemical transformations, including alkylations, acylations, and various condensation reactions. Their ability to serve as precursors for a multitude of other functional groups further enhances their synthetic value. For instance, they can be readily converted to ketones, esters, and carboxylic acids through straightforward chemical manipulations. researchgate.net

Structural Characteristics of this compound

The specific structure of this compound endows it with a unique set of properties and reactivity patterns that are strategically exploited in organic synthesis.

Acetyl and Oxopentanoate Functional Groups

The molecule possesses two acetyl groups and a pentanoate backbone, positioning it as a 1,3,5-tricarbonyl compound. The presence of multiple carbonyl functionalities provides several sites for potential chemical reactions. The acetyl groups contribute to the acidity of the α-protons, making the formation of enolates favorable. The oxopentanoate portion of the molecule introduces an ester functionality, which can be manipulated independently of the ketone groups under certain conditions.

The Role of the tert-Butyl Ester Moiety in Synthetic Strategy

The tert-butyl ester group is a critical feature in the design of synthetic routes involving this molecule. It serves as a bulky protecting group for the carboxylic acid functionality. This steric hindrance prevents the ester from undergoing reactions that might otherwise occur with less bulky esters, such as methyl or ethyl esters. Furthermore, the tert-butyl group can be selectively removed under acidic conditions, often with trifluoroacetic acid, to reveal the free carboxylic acid without affecting other sensitive functional groups within the molecule. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential and controlled modification of different parts of a complex molecule.

Overview of Academic Research Landscape for this compound

While extensive research exists on the broader class of β-ketoesters, the specific academic landscape for this compound is more niche. Much of the available information comes from chemical supplier databases and patents, indicating its use as a building block in the synthesis of more complex molecules.

Detailed research findings specifically focusing on this compound are not extensively documented in readily available academic literature. However, its structural motifs suggest its potential application in various established synthetic methodologies. For instance, its 1,3-dicarbonyl system makes it a prime candidate for reactions like the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. organic-chemistry.org Similarly, it could serve as a precursor in multicomponent reactions, such as the Hantzsch pyridine synthesis, to generate highly substituted heterocyclic scaffolds. wikipedia.orgorganic-chemistry.org

The compound's value is further highlighted by its role as an intermediate in the synthesis of other valuable chemical entities. For example, related β-ketoesters are known to be key precursors in the synthesis of various pharmaceuticals and biologically active compounds. nih.govmdpi.com The presence of the tert-butyl ester suggests its utility in multi-step syntheses where protecting group strategies are essential.

Future research could focus on exploring the unique reactivity of this trifunctional compound, developing novel synthetic methods that leverage its specific structural features, and investigating its potential as a precursor for new classes of compounds with interesting biological or material properties.

Chemical Compound Information

| Compound Name |

| This compound |

| Trifluoroacetic acid |

| Methyl ester |

| Ethyl ester |

| Ketones |

| Esters |

| Carboxylic acids |

| Aldehydes |

| Pyridine |

| Formaldehyde |

| Ethyl acetoacetate (B1235776) |

| Ammonium acetate (B1210297) |

| Ammonia |

| Ferric chloride |

| Manganese dioxide |

| Potassium permanganate |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H18O4 |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 318511-70-5 |

| Appearance | Data not widely available |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Density | Data not widely available |

Current State of Research and Open Questions

The current body of public research on this compound (CAS No. 318511-70-5) is sparse, with the compound primarily appearing in the catalogs of chemical suppliers as a synthetic building block. bldpharm.comkeyorganics.netaksci.comchembk.com This suggests that its primary role is as an intermediate, likely used in proprietary industrial or academic research for the synthesis of more complex, high-value molecules.

The lack of extensive peer-reviewed studies on its synthesis, reactivity, and applications constitutes a significant open question. Key research areas that remain to be explored include:

Optimized Synthesis: What are the most efficient and scalable methods for synthesizing this specific 1,3,5-dicarbonyl compound?

Unique Reactivity: How does the presence of three carbonyl groups at the 1, 3, and 5 positions, combined with the tert-butyl ester, influence its reactivity compared to simpler β-ketoesters?

Biological Activity: Does this compound or its derivatives possess biological activity, similar to the neuroprotective properties reported for its isomer? smolecule.com

Applications: What novel heterocyclic systems or complex natural products could be synthesized using this compound as a starting material?

The investigation into a related isomer, tert-butyl 3-acetyl-4-oxopentanoate , has shown it may function as an endogenous ligand that interacts with proton receptors, indicating potential for treating neurodegenerative conditions. smolecule.com However, further studies are needed to understand its full biological profile. smolecule.com This finding opens the question of whether other isomers, including the title compound, might have similar or complementary therapeutic potential.

Emerging Trends in the Synthesis and Application of Related β-Ketoesters

The broader field of β-ketoester chemistry is continually evolving, with several emerging trends relevant to compounds like this compound.

Advanced Catalytic Methods: One major trend is the development of more efficient and selective catalytic systems. Palladium-catalyzed reactions of allyl β-ketoesters, for example, have opened up new synthetic pathways that are not achievable through conventional methods. cymitquimica.com These reactions proceed through palladium enolates and can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable structures under neutral conditions. cymitquimica.com

Transesterification Innovations: Transesterification is a key method for modifying β-ketoesters and has gained significant attention for its applications in synthesizing pharmaceutical intermediates and for biodiesel production. smolecule.com Recent research focuses on developing environmentally benign catalysts, such as boric acid or reusable amine catalysts, to drive these reactions efficiently. Microwave-assisted transesterification has also emerged as a method to achieve full conversions in minutes, showcasing a trend towards more sustainable and rapid synthesis.

Novel Synthetic Applications: The use of β-ketoesters as precursors for complex, biologically active molecules is a persistent and evolving trend. For instance, derivatives of tert-butyl oxopentanoate have been used in patented syntheses of advanced pharmaceutical intermediates. A notable example from recent literature is the use of a tert-butyl propionate (B1217596) derivative as a key starting material for synthesizing an inhibitor of the Caspase family of enzymes, which are implicated in apoptosis and inflammation. mdpi.com

Below is an interactive table summarizing synthetic methods for related β-ketoesters, highlighting the trend towards diverse and specialized reaction conditions.

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Purification | Notes |

| Acid-Catalyzed Esterification | 4-oxopentanoic acid, tert-butyl alcohol | Neat or Refluxing Solvent | Reflux | Moderate-High | Distillation | Classical, equilibrium-driven method. |

| Grignard with Acyl Imidazole | 3-(tert-butoxy)-3-oxopropanoic acid, Isopropylmagnesium chloride | THF | 0°C to RT | ~87% | Flash Chromatography | High selectivity, suitable for lab scale. |

| Nucleophilic Substitution | 4-(4-piperidinyl)morpholine, Sodium Alkoxides | DMF, Toluene, or Dioxane | 90-110°C | 86-91% | Crystallization | Used in multi-step pharmaceutical synthesis. |

| Transacetoacetylation | tert-Butyl acetoacetate, various alcohols/amines | Toluene or neat | 90-120°C | Good-Excellent | Distillation | Versatile method for creating diverse acetoacetate derivatives. lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMKNSLGLXNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Acetyl 4 Oxopentanoate and Its Analogues

Classical Approaches to β-Ketoester Synthesis Applicable to Tert-butyl 2-acetyl-4-oxopentanoate

The synthesis of β-ketoesters, such as this compound, is a cornerstone of organic chemistry, providing key intermediates for the construction of more complex molecules. ucc.iebenthamdirect.com Classical methods for forming the characteristic 1,3-dicarbonyl motif remain highly relevant and adaptable for the synthesis of this specific compound and its analogues.

Claisen Condensation Strategies for 1,3-Dicarbonyl Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules to furnish a β-ketoester. libretexts.orgnumberanalytics.com This base-promoted reaction involves the deprotonation of the α-hydrogen of one ester molecule to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. jove.comntu.edu.sg The subsequent loss of an alkoxide leaving group generates the β-ketoester. libretexts.orgntu.edu.sg

A critical consideration in the Claisen condensation is the choice of base. To prevent unwanted transesterification side reactions, the alkoxide base used must correspond to the alkoxy group of the starting ester. libretexts.orgjove.com For instance, when synthesizing an ethyl ester, sodium ethoxide is the preferred base. jove.comyoutube.com The use of hydroxide (B78521) bases is avoided as they can lead to irreversible hydrolysis of the ester to a carboxylate ion. jove.com

The reaction mechanism proceeds through several key steps:

Enolate formation: The alkoxide base removes an α-hydrogen from the ester, creating a resonance-stabilized enolate. ntu.edu.sg

Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide ion to form the β-ketoester. ntu.edu.sg

A crucial aspect of the Claisen condensation is that the resulting β-ketoester is more acidic than the starting ester. youtube.com This means that the product is immediately deprotonated by the alkoxide base, and this deprotonation step is the driving force for the reaction. youtube.comyoutube.com An acidic workup in a subsequent step is required to protonate the enolate and yield the final β-ketoester product. ntu.edu.sgyoutube.com

Crossed Claisen Condensations:

When two different esters are used as reactants, the reaction is termed a "crossed" Claisen condensation. libretexts.org These reactions can be complex and lead to a mixture of products if both esters have α-hydrogens. libretexts.orglibretexts.org To achieve a single product, one of the esters must lack α-hydrogens, thereby serving only as the electrophile. libretexts.org Another strategy for achieving selectivity in crossed Claisen condensations is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely convert one ester into its enolate before the addition of the second ester. youtube.comyoutube.com

A variation known as the Dieckmann condensation is an intramolecular Claisen condensation of a diester, which is particularly useful for forming five- and six-membered rings. youtube.comyoutube.com

Transesterification Processes for Ester Modification

Transesterification is a versatile and widely used method for modifying esters, including the conversion of one ester into another, which is particularly relevant for synthesizing specific β-ketoesters like this compound. rsc.orgnih.gov This process is valuable because it allows for the modification of readily available and often less expensive methyl or ethyl esters into more complex or sterically hindered esters. ucc.ienih.gov The direct synthesis of certain esters can be challenging, making transesterification an attractive alternative. nih.gov

The selective transesterification of β-ketoesters is possible due to the unique reactivity of this class of compounds. nih.gov The reaction often proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst can play a significant role. ucc.ienih.gov Alternatively, the formation of an acylketene intermediate has also been proposed. nih.gov

A variety of catalysts can be employed to facilitate transesterification, including:

Acids: Protic acids and Lewis acids are effective, though anhydrous conditions are typically necessary to prevent hydrolysis. nih.gov

Bases: Organic bases can also catalyze the reaction. nih.gov

Metals: Various non-lanthanide metal catalysts have been developed. bohrium.com

Enzymes: Lipases offer a green and mild alternative, often allowing for reactions at lower temperatures without the need for organic solvents. bohrium.com

The general reaction conditions for transesterification are often mild, allowing for good functional group tolerance. ucc.ienih.gov

Table 1: Catalyst Systems for the Transesterification of β-Keto Esters

| Catalyst Type | Examples | Key Features |

| Boron Catalysts | Boronic acids, Boric acid, Boron trifluoride diethyl etherate | Low toxicity, some are selective for β-keto esters, often good yields under mild conditions. bohrium.com |

| Amine Catalysts | 4-DMAP, 2,6-Lutidine, Triethylamine (B128534), Polyaniline salts | Well-established catalysts with improved methodologies over time. bohrium.com |

| Lipase (B570770) Catalysts | Candida antarctica lipase B (CALB) | Enzymatic, operates at lower temperatures, can be recycled. bohrium.com |

| Non-Lanthanide Metal Catalysts | Various | A broad range of metal catalysts have been developed. bohrium.com |

Reactions Involving Diazo Compounds and Aldehydes

An alternative approach to β-ketoesters involves the reaction of aldehydes with diazo compounds, such as ethyl diazoacetate. organic-chemistry.org This method offers a pathway to these valuable compounds under mild reaction conditions. organic-chemistry.org

In a typical procedure, an aldehyde reacts with ethyl diazoacetate in the presence of a catalyst. organic-chemistry.org Various catalysts have been shown to be effective, including:

Niobium(V) chloride (NbCl5) organic-chemistry.org

Molybdenum(VI) dichloride dioxide organic-chemistry.org

These reactions generally produce the corresponding β-ketoesters in good yields and with high selectivity. organic-chemistry.org

The synthesis can also proceed through a two-step, one-pot process. First, an aldol-type condensation of an aldehyde with ethyl diazoacetate yields an α-diazo-β-hydroxy ester. researchgate.net This intermediate can then undergo a 1,2-hydride shift, often catalyzed by a palladium complex like Pd(PPh3)4, to form the β-ketoester. researchgate.netorganic-chemistry.org

The formation of α-diazo-β-keto esters can also be achieved through a diazo-transfer reaction with a suitable β-ketoester precursor. researchgate.net For example, tert-butyl acetoacetate (B1235776) can be reacted with p-toluenesulfonyl azide (B81097) in the presence of a base like triethylamine to produce tert-butyl α-diazoacetoacetate. orgsyn.org This diazo compound can then be further manipulated. We report a method for the synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylation of corresponding diazomethyl anions with N-acylbenzotriazoles. rsc.org

Direct Synthesis of Tert-butyl Esters Relevant to this compound

The tert-butyl ester group is a crucial protecting group in organic synthesis, valued for its stability towards various nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme-connect.comthieme.de This makes the direct synthesis of tert-butyl esters, including those that could be precursors to or analogues of this compound, a significant area of research.

Esterification of Carboxylic Acid Precursors with tert-Butanol (B103910)

The direct esterification of a carboxylic acid with tert-butanol presents a straightforward route to tert-butyl esters. thieme-connect.comthieme.de However, this reaction can be challenging due to the steric hindrance of the tert-butyl group and the potential for the dehydration of tert-butanol to isobutylene (B52900) under acidic conditions. wikipedia.org

Various methods have been developed to overcome these challenges and facilitate the esterification:

Acid Catalysis: The use of a strong acid catalyst, such as sulfuric acid, is a common approach. thieme-connect.com

Activating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) can be used to activate the carboxylic acid. thieme-connect.com

tert-Butylating Agents: Specific reagents designed for tert-butylation, such as tert-butyl trichloroacetimidate, have been successfully employed. researchgate.net

Flow Microreactors: The use of flow microreactor systems has emerged as an efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group. rsc.org

A recent development involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. thieme-connect.comthieme.de This method has proven effective for the tert-butylation of various carboxylic acids, including free amino acids, proceeding quickly and in high yields. thieme-connect.comorganic-chemistry.org

Table 2: Selected Methods for the Esterification of Carboxylic Acids with tert-Butanol

| Method | Reagents/Conditions | Advantages |

| Acid Catalysis | tert-Butanol, H2SO4 | Traditional and well-established. thieme-connect.com |

| Activating Agents | Di-tert-butyl dicarbonate (Boc2O) | Effective for activating the carboxylic acid. thieme-connect.com |

| tert-Butylating Agents | tert-Butyl trichloroacetimidate | Specific reagent for tert-butylation. researchgate.net |

| Flow Microreactors | Flow system | Efficient, versatile, and sustainable. rsc.org |

| Bis(trifluoromethanesulfonyl)imide | Tf2NH, tert-butyl acetate | Fast, high yields, applicable to a wide range of substrates. thieme-connect.comorganic-chemistry.org |

Utilization of tert-Butyl Protecting Groups in Synthetic Pathways

The tert-butyl group is frequently employed as a protecting group for carboxylic acids in multi-step syntheses. thieme-connect.comethz.ch Its steric bulk prevents it from undergoing hydrolysis under basic conditions, a property that distinguishes it from less hindered esters like methyl or ethyl esters. ethz.ch This orthogonality allows for the selective manipulation of other functional groups in the molecule without affecting the tert-butyl ester. ethz.ch

The introduction of a tert-butyl ester can be achieved through various methods, as discussed in the previous section. Once in place, the tert-butyl group can protect the carboxylic acid functionality during subsequent reactions. ethz.ch For example, in the synthesis of a complex molecule containing both a ketone and an ester, the ketone might be more reactive towards a nucleophile like a Grignard reagent. ethz.ch By protecting the ester as a tert-butyl ester, the Grignard reagent can be directed to react selectively with the ketone. ethz.ch

The removal of the tert-butyl protecting group is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA), which efficiently and selectively cleaves the tert-butyl ester to reveal the corresponding carboxylic acid. thieme.delibretexts.org

In the context of synthesizing this compound analogues, a key precursor could be a β-keto carboxylic acid. Protecting this acid as a tert-butyl ester would allow for further chemical transformations on other parts of the molecule before the final deprotection step, if necessary. The stability of the tert-butyl ester to a wide range of reaction conditions makes it an invaluable tool in the synthetic chemist's arsenal. thieme-connect.com

C-Tert-butoxycarbonylation Reactions

The introduction of a tert-butoxycarbonyl group onto a carbon atom, known as C-tert-butoxycarbonylation, is a key transformation in the synthesis of β-keto esters. This reaction typically involves the acylation of an enolate or a related nucleophile with a tert-butoxycarbonylating agent. While direct synthesis of this compound via this method is not extensively detailed in readily available literature, the principles of C-acylation of β-dicarbonyl compounds are well-established. For instance, the C-acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), provides a route to various β-diketones and α,α-dialkylated β-keto esters. organic-chemistry.org Similarly, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acylating agents, including carboxylic acids, offers a pathway to functionalized α-substituted β-keto esters. organic-chemistry.org These methods highlight the potential for analogous C-tert-butoxycarbonylation reactions to access structures like this compound.

Advanced Synthetic Strategies Towards this compound

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for the control of stereochemistry. These advanced strategies are crucial for the synthesis of chiral analogues of this compound.

Diastereoselective Synthesis of 1,4-Diketones via Tandem Chain Extension-Acylation Reactions

The 1,4-diketone motif is a key structural feature of this compound. Tandem reactions, which combine multiple bond-forming events in a single operation, offer an efficient approach to such structures. One notable example is the tandem reaction initiated by the 1,4-addition of bis(iodozincio)methane to γ-acyloxy-α,β-unsaturated ketones. This sequence proceeds through the formation of a zinc enolate, followed by an intramolecular nucleophilic attack on the ester group and a subsequent Grob-type fragmentation to yield 1,3-diketones. organic-chemistry.org While this specific example leads to 1,3-diketones, the underlying principle of a tandem addition-acylation sequence could be adapted for the synthesis of 1,4-diketones. Other methods for synthesizing 1,4-diketones include the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide and the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones. organic-chemistry.org

Enantioselective Synthetic Routes to Related β-Keto Esters

The synthesis of chiral β-keto esters is of significant interest due to their utility as precursors for a wide range of biologically active molecules. Several enantioselective strategies have been developed to this end.

Asymmetric alkylation of β-keto esters is a powerful tool for creating stereogenic centers. acs.org This approach often utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For example, highly enantioselective α-alkylation of cyclic β-keto esters and β-keto amides has been achieved using phase-transfer catalysis with cinchona derivatives, avoiding the need for transition metals. rsc.org Palladium-catalyzed asymmetric allylic alkylation has also been extensively studied and developed for the large-scale production of chiral β-keto esters. acs.org Iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has also been shown to produce β-hydroxy esters with good to excellent enantioselectivities. rsc.org

Organocatalysis has emerged as a major field in asymmetric synthesis, offering a metal-free alternative for the stereocontrolled formation of chemical bonds. acs.org In the context of β-keto esters, organocatalysts have been successfully employed in various transformations. Cinchona-derived organocatalysts, for instance, have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, leading to chiral δ-peroxy-β-keto esters with high enantiomeric ratios. nih.gov The use of proline derivatives as catalysts allows for complete stereocontrol in the addition of β-ketosulfoxides to α,β-unsaturated aldehydes. nih.gov Furthermore, hybrid amide-based Cinchona alkaloids have been shown to be effective catalysts for the enantioselective α-chlorination of β-keto esters. acs.org

Table 1: Organocatalytic Approaches for Stereocontrol in β-Keto Ester Synthesis

| Reaction Type | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Peroxidation | Cinchona-derived | γ,δ-Unsaturated β-keto ester | δ-Peroxy-β-keto ester | Up to 95:5 er |

| 1,4-Addition | Proline derivatives | β-Ketosulfoxide & α,β-Unsaturated aldehyde | Chiral adduct | Complete diastereocontrol |

| Asymmetric α-Chlorination | Hybrid Amide-Based Cinchona Alkaloids | β-Keto ester | α-Chloro-β-keto ester | Up to 97% ee |

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the preparation of chiral β-keto esters, both enzymatic and non-enzymatic kinetic resolution methods have been employed.

N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has been used to access enantioenriched β-ketoesters with quaternary stereocenters. rsc.org This method tolerates sterically bulky groups and provides access to compounds that are difficult to synthesize via other asymmetric methods. rsc.org Dynamic kinetic resolution (DKR) is a particularly efficient variation where the racemization of the starting material is faster than the resolution process, theoretically allowing for a 100% yield of a single enantiomer. Rhodium-catalyzed asymmetric transfer hydrogenation of β-cyano α-ketoesters via DKR has been developed to produce chiral β-cyano-α-hydroxy esters with excellent enantio- and diastereoselectivities. acs.org Similarly, the asymmetric hydrogenation of racemic γ-substituted cyclic β-ketoesters via DKR provides access to chiral cyclic β-hydroxy esters with three contiguous stereocenters. acs.org Enzyme-catalyzed kinetic resolutions, often utilizing lipases or ketoreductases, are also widely used for the preparation of enantiomerically enriched β-keto esters and their corresponding β-hydroxy esters. researchgate.netwikipedia.org

Table 2: Kinetic Resolution Techniques for β-Keto Esters

| Resolution Method | Catalyst/Reagent | Substrate | Products | Key Features |

| NHC-Catalyzed Kinetic Resolution | N-Heterocyclic Carbene | Racemic 2,2-disubstituted β-ketoester | Enantioenriched β-ketoester and benzoin (B196080) product | Tolerates sterically bulky groups |

| Dynamic Kinetic Resolution (DKR) - Asymmetric Hydrogenation | Rhodium-catalyst | Racemic β-cyano α-ketoester | Chiral β-cyano-α-hydroxy ester | >99% ee, 99:1 dr in best cases |

| Dynamic Kinetic Resolution (DKR) - Asymmetric Hydrogenation | Chiral Spiro Iridium Catalyst | Racemic γ-substituted cyclic β-ketoester | Chiral cyclic β-hydroxy ester | Up to >99% ee, >99:1 cis,cis-selectivity |

| Enzymatic Kinetic Resolution | Ketoreductase (KRED) | Racemic β-ketoester | Chiral β-hydroxy ester and remaining β-ketoester | High conversion and enantiomeric excess |

Optimization of Synthetic Pathways for this compound

Influence of Reagents and Catalysts on Reaction Efficiency and Selectivity

The selection of appropriate reagents and catalysts is paramount in maximizing the yield and purity of this compound. The reaction typically involves the deprotonation of tert-butyl acetoacetate to form a reactive enolate, which then undergoes acylation.

Bases: Strong, non-nucleophilic bases are generally required to ensure complete and rapid enolate formation, which minimizes side reactions. Lithium hexamethyldisilazide (LiHMDS) is a commonly employed base for such transformations due to its high basicity and steric bulk, which prevents it from acting as a nucleophile. lookchem.comnih.gov Other strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can also be utilized. The choice of base can significantly impact the reaction's success, as incomplete deprotonation can lead to self-condensation of the starting materials or other undesired pathways. For instance, in the synthesis of complex β-ketoesters, an excess of the enolate of t-butyl acetate, generated using a strong base like LiHMDS, is often used to drive the reaction to completion and prevent side reactions.

Acylating Agents: The choice of the acylating agent is also critical. Acetyl chloride or acetic anhydride (B1165640) are common choices for introducing the second acetyl group onto the tert-butyl acetoacetate backbone. The reactivity of the acylating agent must be matched with the reaction conditions to control the rate of acylation and prevent over-acylation or other side reactions.

Catalysts: While the Claisen condensation is often base-mediated, catalytic approaches are also being explored to enhance efficiency and selectivity. For the synthesis of related 1,4-diketones, N-heterocyclic carbene (NHC) catalysts have been shown to be effective. For example, thiazolium-derived NHC catalysts can promote the intermolecular Stetter reaction to form 1,4-diketones under mild conditions. lookchem.com Although not directly reported for this compound, these findings suggest that NHC catalysis could be a viable strategy for its synthesis.

Another catalytic approach relevant to the synthesis of β-keto esters is the use of Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated as an efficient catalyst for the transesterification of β-ketoesters, which could be an alternative route to obtaining the desired tert-butyl ester from a different starting ester.

Below is a table summarizing the influence of various bases on the synthesis of β-keto esters, which provides insights into the potential optimization of this compound synthesis.

| Base/Catalyst System | Substrate(s) | Product Type | Yield (%) | Reference |

| LiHMDS | Ketone + Ethyl Chloroformate | β-Keto Ester | 68 | lookchem.com |

| KHMDS | Ketone + Ethyl Chloroformate | β-Keto Ester | 42 | lookchem.com |

| Thiazolium NHC (3b) + TEA | Arenoxy Acetaldehyde + Vinyl Ketone | 1,4-Diketone | High | lookchem.com |

| Cinchona-based Squaramide | Imine + Tert-butyl acetoacetate | β-Keto Ester Derivative | up to 99 | chemicalbook.com |

This table is generated based on data for analogous reactions and is intended to guide the optimization of the synthesis of this compound.

Solvent Effects and Reaction Condition Modulations

The reaction medium and physical parameters such as temperature and reaction time play a crucial role in the outcome of the synthesis of this compound.

Solvent Choice: The solvent must be able to dissolve the reactants and intermediates, remain inert to the highly basic and nucleophilic species in the reaction mixture, and be suitable for the desired reaction temperature. Aprotic solvents are generally preferred for Claisen-type condensations to avoid quenching the enolate.

Ethereal Solvents: Tetrahydrofuran (THF) is a common choice as it is a good solvent for many organic compounds and is compatible with strong bases like LiHMDS. nih.gov

Aromatic Hydrocarbons: Toluene and xylene are often used, particularly in reactions that require higher temperatures, such as transacetoacetylation. lookchem.com In some cases, the use of a solvent like cyclohexane (B81311) can be advantageous to azeotropically remove byproducts, such as tert-butyl alcohol, and drive the reaction to completion. lookchem.com

Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent in NHC-catalyzed reactions for the synthesis of 1,4-diketones, even at room temperature. lookchem.com Dimethylformamide (DMF) is another polar aprotic solvent that can be employed.

Temperature and Reaction Time: The optimal temperature for the synthesis depends on the specific reagents and solvent used. Enolate formation with strong bases like LiHMDS is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions. nih.gov Subsequent acylation may also be performed at low temperatures, followed by warming to room temperature to ensure the reaction goes to completion. The reaction time is also a critical parameter that needs to be optimized to maximize the yield while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time. lookchem.com

The following table illustrates the effect of different solvents on the yield of related diketone and β-keto ester syntheses, highlighting the importance of solvent selection.

| Solvent | Base/Catalyst | Product Type | Yield/Conversion | Reference |

| THF | LiHMDS | β-Keto Ester | 68% | lookchem.com |

| Toluene | LiHMDS | β-Keto Ester | 56% | lookchem.com |

| DMSO | Thiazolium NHC + TEA | 1,4-Diketone | Good Conversion | lookchem.com |

| Xylene | None (Thermal) | Acetoacetate Ester | High | lookchem.com |

| Ethanol | Thiazolium NHC + TEA | 1,4-Diketone | Low Conversion | lookchem.com |

This table is generated based on data for analogous reactions and is intended to guide the optimization of the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Acetyl 4 Oxopentanoate

Reactivity of the β-Ketoester Moiety

The core reactivity of Tert-butyl 2-acetyl-4-oxopentanoate stems from its β-ketoester functional group. This arrangement, where two carbonyl groups are separated by a single carbon atom (the α-carbon), gives rise to distinct electronic properties that are fundamental to its role in chemical synthesis.

Electrophilic and Nucleophilic Sites in Reaction Design

The structure of this compound features several reactive sites, making it a versatile reagent in organic synthesis. The molecule contains both electrophilic (electron-accepting) and nucleophilic (electron-donating) centers, which determines its reaction pathways. masterorganicchemistry.com

Electrophilic Sites: The carbonyl carbons within the two ketone groups and the ester group are inherently electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, rendering it electron-deficient and susceptible to attack by nucleophiles.

Nucleophilic Sites: The most significant nucleophilic character arises from the α-carbon located between the two carbonyl groups. The hydrogens attached to this carbon are unusually acidic (with a pKa around 9-10) because the resulting conjugate base, an enolate, is highly stabilized by resonance. youtube.com This resonance delocalizes the negative charge onto both oxygen atoms, making the enolate a stable and effective carbon nucleophile. youtube.com This enolate can then attack various electrophiles to form new carbon-carbon bonds. youtube.compressbooks.pub Additionally, the carbonyl oxygen atoms possess lone pairs of electrons and can act as nucleophiles or Lewis bases, particularly in acid-catalyzed reactions where they can be protonated. masterorganicchemistry.com

The interplay between these sites is crucial in reaction design. A base will typically deprotonate the α-carbon to generate the nucleophilic enolate, which can then react with an external electrophile. pressbooks.pub

Table 1: Reactive Sites in this compound

| Site | Type | Description |

| α-Carbon (C3) | Nucleophilic (as enolate) | The hydrogens on this carbon are acidic. Deprotonation forms a resonance-stabilized enolate, a potent carbon nucleophile. youtube.com |

| Carbonyl Carbons | Electrophilic | These carbons are electron-deficient due to the adjacent electronegative oxygen and are targets for nucleophilic attack. |

| Carbonyl Oxygens | Nucleophilic / Basic | The lone pairs on the oxygen atoms can act as nucleophiles or as bases to accept protons. masterorganicchemistry.com |

Tautomerism and its Impact on Reaction Mechanisms

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.org While most simple ketones exist predominantly in the keto form, the equilibrium for β-dicarbonyl compounds can significantly favor the enol form. libretexts.org

The enol tautomer is stabilized by two primary factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system. masterorganicchemistry.comyoutube.com

Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group. masterorganicchemistry.comyoutube.com

The tautomeric equilibrium is highly dependent on the solvent. masterorganicchemistry.com For instance, studies on similar β-ketoesters have shown that the percentage of the enol tautomer can range from very low in hydrogen-bonding solvents like water to nearly 50% in nonpolar solvents like carbon tetrachloride. masterorganicchemistry.com

This tautomerism is critical to the compound's reactivity. The enol form and its corresponding enolate anion are the key nucleophilic species in many of its most important reactions. libretexts.org The interconversion between keto and enol forms can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization involves the removal of an α-hydrogen to form the resonance-stabilized enolate ion. libretexts.org

Acid-catalyzed enolization occurs via protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Key Reaction Classes Involving this compound

The unique reactivity of the β-dicarbonyl moiety makes this compound a valuable substrate for reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Carbon-Carbon Bond Forming Reactions

One of the most important applications of β-dicarbonyl compounds is in alkylation reactions. The high acidity of the α-hydrogens allows for the easy generation of a nucleophilic enolate using a moderately strong base, such as an alkoxide (e.g., sodium ethoxide). pressbooks.pub This enolate readily participates in nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.org

The general process is as follows:

Enolate Formation: A base removes an α-hydrogen to form the stabilized enolate. pressbooks.pub

Nucleophilic Attack: The enolate, acting as a carbon nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org

Dialkylation: Since the initial product of mono-alkylation still possesses one acidic α-hydrogen, a second, different alkyl group can be introduced by repeating the process with another base and alkyl halide. pressbooks.pub

This sequence provides a powerful method for synthesizing a wide variety of substituted ketones, as the ester group can later be hydrolyzed and decarboxylated. youtube.com

Table 2: Representative Alkylation Reaction

| Reactant 1 | Reagent(s) | Reactant 2 | Product Type |

| This compound | 1. Base (e.g., NaOEt) | Alkyl Halide (R-X) | C-Alkylated β-ketoester |

| 2. Alkyl Halide (R-X) |

The enolate generated from this compound can also act as a nucleophile in reactions with other carbonyl compounds, such as aldehydes and ketones. This is the basis of the Aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound. pressbooks.publumenlearning.com

The process involves the nucleophilic addition of the enolate to the electrophilic carbonyl carbon of another molecule. lumenlearning.com The initial product is a β-hydroxy ketoester. khanacademy.org Often, this Aldol addition product is not isolated. If the reaction is heated, it can easily undergo a dehydration (elimination) reaction to yield a more stable α,β-unsaturated carbonyl compound, a product of Aldol condensation. pressbooks.pubmasterorganicchemistry.com The stability of the conjugated system is the driving force for this dehydration step. pressbooks.pub

When the reaction occurs between two different carbonyl compounds, it is termed a "crossed Aldol" reaction. pressbooks.pub To avoid a complex mixture of products, these reactions are most successful when one partner (like an aromatic aldehyde) cannot form an enolate itself, ensuring it acts only as the electrophile. masterorganicchemistry.com Reactions of ketone enolates with aromatic aldehydes are specifically known as Claisen-Schmidt condensations. lumenlearning.com

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nrochemistry.commasterorganicchemistry.com The active methylene (B1212753) group of this compound, flanked by two carbonyl groups, possesses enhanced acidity, making it a suitable Michael donor upon deprotonation to form a stabilized enolate. youtube.comvpscience.org

This enolate can then react with various Michael acceptors. While specific examples detailing this compound in Michael additions are not prevalent in the provided search results, the general reactivity of β-dicarbonyl compounds is well-established. arkat-usa.orgscience.gov For instance, the addition of β-ketoesters to α,β-unsaturated ketones, nitriles, or esters is a common synthetic strategy. masterorganicchemistry.com The reaction is typically catalyzed by a base, which facilitates the formation of the enolate. nrochemistry.com The bulky tert-butyl group may exert steric influence on the stereochemical outcome of the reaction. arkat-usa.org

A general scheme for the Michael addition involving a β-ketoester like this compound is as follows:

Deprotonation of the β-ketoester at the α-carbon by a base to form a resonance-stabilized enolate. nrochemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. youtube.com

Protonation of the resulting enolate to yield the 1,5-dicarbonyl adduct. nrochemistry.com

Conia-Ene Cyclizations

The Conia-ene reaction is an intramolecular cyclization that occurs between an enolizable carbonyl compound and a tethered alkene or alkyne. organic-chemistry.orgwikipedia.org This thermal or Lewis acid-catalyzed process provides a route to cyclic compounds. organic-chemistry.org β-Ketoesters, such as this compound, are excellent substrates for Conia-ene reactions due to their propensity to form enols. organic-chemistry.org

For a precursor derived from this compound, the reaction would proceed through an enol or enolate intermediate, which then undergoes an intramolecular nucleophilic attack on a tethered unsaturated system. The reaction is synthetically useful for the formation of five- and six-membered rings. organic-chemistry.org The development of catalytic versions of the Conia-ene reaction has expanded its applicability, allowing for milder reaction conditions. rsc.orgnih.gov For instance, gold-catalyzed Conia-ene reactions of β-ketoesters with alkynes have been shown to be highly efficient. rsc.org

The general mechanism involves:

Enolization of the β-ketoester.

A concerted 1,5-hydrogen shift in the thermal variant or a stepwise addition in the catalyzed version. organic-chemistry.org

Ester Transformations: Hydrolysis and Decarboxylation

The tert-butyl ester group of this compound can be cleaved under specific conditions, often leading to subsequent decarboxylation.

Hydrolysis: The hydrolysis of tert-butyl esters is typically achieved under acidic conditions. acsgcipr.org The mechanism proceeds via an SN1 pathway involving the formation of a stable tert-butyl cation. acsgcipr.orgpearson.com This contrasts with the base-catalyzed saponification of other esters, as tert-butyl esters are generally stable to basic hydrolysis. arkat-usa.org A variety of acids, such as trifluoroacetic acid or p-toluenesulfonic acid, can be employed for this transformation. acsgcipr.org Silica (B1680970) gel has also been reported as a medium for the hydrolysis of tert-butyl esters upon refluxing in toluene. researchgate.net

Decarboxylation: β-Keto acids are known to be unstable and readily undergo decarboxylation upon heating. ucc.iescispace.compressbooks.pub Therefore, the hydrolysis of this compound to the corresponding β-keto acid is often followed by the loss of carbon dioxide to yield a ketone. pressbooks.pub This decarboxylation proceeds through a cyclic six-membered transition state, which facilitates the elimination of CO2 and the formation of an enol, which then tautomerizes to the more stable ketone. pressbooks.pub Palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters offers a milder, neutral condition alternative to traditional hydrolysis and decarboxylation. nih.gov

Oxidative and Reductive Transformations

The dicarbonyl nature of this compound makes it susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The α-position of β-dicarbonyl compounds can be oxidized. For example, α-hydroxylation can be achieved using molecular oxygen in the presence of a cerium catalyst. researchgate.net Another method for the oxidation of the methylene group in β-dicarbonyls is the use of selenium dioxide. youtube.com The oxidation of ketones can also be achieved through haloform reactions if a methyl ketone moiety is present. ncert.nic.in

Reductive Transformations: The carbonyl groups of β-dicarbonyl compounds can be reduced. However, selective reduction of one carbonyl group over the other can be challenging. The specific reducing agent and reaction conditions will determine the outcome. General reducing agents for ketones, such as sodium borohydride (B1222165) or lithium aluminum hydride, could potentially reduce one or both carbonyl groups.

Intramolecular Cyclization Chemistry of this compound Precursors

Precursors derived from this compound can undergo intramolecular cyclization to form a variety of cyclic structures.

Formation of Cyclic Ketones and Heterocyclic Systems

The ability of β-dicarbonyl compounds to form enolates makes them excellent precursors for intramolecular cyclization reactions. pressbooks.pub By introducing a suitable electrophilic functional group at an appropriate position in a molecule derived from this compound, intramolecular alkylation can lead to the formation of cyclic ketones.

Furthermore, these precursors can be utilized in the synthesis of heterocyclic systems. For example, the reaction of β-dicarbonyl compounds with dinucleophiles can lead to the formation of various heterocycles. The specific heterocycle formed depends on the nature of the dinucleophile and the reaction conditions. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, for example, can be transformed into quinoxalin-2-ones through an iminyl radical cyclization. researchgate.net

Theoretical studies have also explored the intramolecular C-H insertion of related phosphanylidenecarbenes, which can lead to the formation of phosphorus-containing heterocycles. nih.govbeilstein-journals.orgnih.gov

Mechanism-Based Inactivation Studies

While no specific studies on the mechanism-based inactivation of enzymes by this compound itself were found, derivatives of this compound, particularly those containing reactive functional groups, could potentially act as mechanism-based inhibitors. For instance, compounds containing acetylenic moieties have been shown to be mechanism-based inactivators of cytochrome P450 enzymes. nih.govnih.gov The inactivation often involves the metabolic activation of the inhibitor by the enzyme to a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation.

The general principle of mechanism-based inactivation involves:

The inhibitor binding to the active site of the enzyme.

The enzyme catalyzing the conversion of the inhibitor into a reactive species.

The reactive species forming a covalent bond with a residue in or near the active site, leading to irreversible inhibition.

Derivatives of 3-nitropropionic acid, which shares some structural similarities with the hydrolysis product of this compound, have been investigated as inhibitors of various enzymes. mdpi.com

Interactive Data Tables

Table 1: Key Reactions of this compound and Related β-Dicarbonyl Compounds

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Michael Addition | Base, α,β-unsaturated carbonyl | 1,5-dicarbonyl compound | nrochemistry.com, masterorganicchemistry.com |

| Conia-Ene Cyclization | Heat or Lewis Acid | Cyclic ketone | organic-chemistry.org, wikipedia.org |

| Hydrolysis | Acid (e.g., TFA, p-TsOH) | β-keto acid | acsgcipr.org |

| Decarboxylation | Heat (following hydrolysis) | Ketone | ucc.ie, pressbooks.pub |

| α-Hydroxylation | O₂, CeCl₃·7H₂O | α-hydroxy-β-dicarbonyl | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-nitropropionic acid |

| Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates |

| Quinoxalin-2-ones |

| p-toluenesulfonic acid |

| Trifluoroacetic acid |

| Selenium dioxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Pyrazoles |

| Isoxazoles |

Applications in Advanced Organic Synthesis

Tert-butyl 2-acetyl-4-oxopentanoate as a Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its 1,3-dicarbonyl moiety. This functional group arrangement allows for a variety of classical and modern organic reactions, facilitating the construction of complex carbon skeletons and the introduction of diverse functional groups. The presence of both an acetyl group and a keto-ester provides differential reactivity, enabling selective chemical manipulations.

As a precursor molecule, this compound is instrumental in the synthesis of complex organic molecules, particularly those incorporating β-ketoacid functionalities. The β-dicarbonyl system is a cornerstone in C-C bond formation, readily undergoing reactions such as alkylations and acylations at the central α-carbon. The tert-butyl ester group offers the advantage of being robust under many reaction conditions while being susceptible to cleavage under specific acidic conditions, providing an orthogonal protecting group strategy in multistep syntheses. This allows for the sequential introduction of various substituents, leading to highly functionalized and complex molecular architectures.

The reactivity of the 1,3-dicarbonyl system makes this compound an ideal starting material for the synthesis of a wide range of heterocyclic compounds. Through condensation reactions with various dinucleophiles, the dicarbonyl unit can be readily transformed into five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms.

The synthesis of indole frameworks can be achieved using this compound through the Japp-Klingemann reaction. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with the active methylene (B1212753) group of the β-keto-ester. The initial azo compound undergoes a rearrangement and subsequent loss of the acetyl group to form a phenylhydrazone. This intermediate can then be subjected to Fischer indole synthesis conditions, typically heating in the presence of a strong acid, to induce cyclization and afford the corresponding indole-2-carboxylate derivative. wikipedia.orgwikipedia.org This two-step sequence provides a reliable route to substituted indoles, which are prevalent motifs in pharmaceuticals and natural products. researchgate.nettsijournals.com

Table 1: Synthesis of Indole Derivatives via Japp-Klingemann/Fischer Indole Synthesis

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Japp-Klingemann Reaction | This compound, Aryl Diazonium Salt | Arylhydrazone |

| 2 | Fischer Indole Synthesis | Arylhydrazone, Acid Catalyst (e.g., H₂SO₄, PPA) | Substituted Indole-2-carboxylate |

Pyrimidine derivatives are readily accessible from this compound by employing the Biginelli reaction. wikipedia.org This multicomponent reaction involves the acid-catalyzed condensation of the β-dicarbonyl compound, an aldehyde, and urea (or thiourea). wikipedia.orgbiomedres.usamazonaws.com The reaction proceeds through a series of steps including aldol (B89426) condensation, imine formation, and cyclization to yield 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgmdpi.com The resulting dihydropyrimidine core can be further modified or aromatized, providing access to a large library of substituted pyrimidines, a class of compounds with significant biological and pharmaceutical activities. mdpi.comnih.gov

Table 2: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Product Class |

| This compound | Aryl or Alkyl Aldehyde | Urea or Thiourea | Brønsted or Lewis Acid | 3,4-Dihydropyrimidin-2(1H)-(thi)ones |

The Hantzsch pyrrole synthesis offers a direct route to highly substituted pyrroles using this compound as the β-ketoester component. wikipedia.orgresearchgate.net This condensation reaction involves the reaction of the β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgnih.gov The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.orgyoutube.com Subsequent intramolecular cyclization and dehydration afford the final pyrrole ring. wikipedia.org This method is particularly valuable for creating pyrroles with specific substitution patterns, which are key intermediates in the synthesis of pharmaceuticals and materials. nih.gov

Table 3: Synthesis of Pyrrole-3-carboxylic Acid Derivatives via Hantzsch Synthesis

| β-Ketoester Component | α-Haloketone | Nitrogen Source | Product Class |

| This compound | e.g., Chloroacetone | Ammonia or Primary Amine | Substituted Pyrrole-3-carboxylates |

The versatile dicarbonyl structure of this compound enables its use in the synthesis of other important heterocyclic systems such as quinazolines and triazoles.

Quinazoline Derivatives: The construction of the quinazoline ring can be achieved through the condensation of this compound with 2-aminobenzamide or related anthranilic acid derivatives. mdpi.comresearchgate.netmdpi.comkorea.ac.kr Under appropriate conditions, typically involving heat or acid catalysis, the amino group of the anthranilamide condenses with one of the carbonyl groups of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the quinazolinone ring system. mdpi.com

Triazole Derivatives: Substituted 1,2,4-triazoles can be prepared from this compound by reaction with hydrazine (B178648) or its derivatives. nih.govisres.orgtijer.org The reaction involves the initial formation of a hydrazone at one carbonyl group, followed by cyclization involving the second carbonyl group and the remaining nitrogen of the hydrazine moiety. This method provides access to triazoles, which are a class of heterocycles with a broad spectrum of applications in medicinal and agricultural chemistry. organic-chemistry.orgfrontiersin.org

Intermediate in Natural Product Synthesis

β-Ketoesters and related β-dicarbonyl compounds are fundamental building blocks in the total synthesis of complex natural products. google.comresearchgate.net Their ability to be easily alkylated and to participate in cyclization reactions makes them ideal for constructing both carbocyclic and heterocyclic core structures. This compound, with its multiple reactive sites, serves as a valuable precursor for creating intricate molecular architectures found in bioactive molecules. smolecule.com

The synthetic utility of this compound in natural product synthesis can be seen in its potential to:

Form Heterocyclic Cores: As detailed in section 4.1.2.5, it can be used to construct substituted pyrrole rings, a common motif in many alkaloids and other natural products.

Construct Polyketide Fragments: The 1,3-dicarbonyl system is a key feature of polyketides. Reactions at the active methylene carbon and selective transformations of the carbonyl and ester groups allow for chain extension and the introduction of stereocenters.

Undergo Decarboxylation: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. If the β-keto functionality is retained, the resulting β-keto acid can be easily decarboxylated upon heating to yield a methyl ketone, a common transformation in late-stage synthetic steps. pressbooks.pub

While specific total syntheses employing this compound are not extensively documented in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of numerous complex molecules. rsc.org

Utility in Material Science and Chemical Research

The functional groups present in this compound also lend themselves to applications in material science, where it can act as a monomer, a polymer modifier, or a precursor to specialized molecules like catalysts.

Development of Novel Materials and Polymers

The incorporation of β-ketoester functionalities into polymer chains can impart unique properties, such as the ability to form thermally stable materials or to act as cross-linking sites. nih.gov Research has shown that pyrazolones, which are synthesized from β-keto esters, can be precursors to thermally stable polymers. nih.gov

Furthermore, poly(keto-esters) have been synthesized by modifying existing polyketones, indicating that the keto-ester group is a stable and desirable functionality within a polymer backbone. google.com this compound could potentially be used in several ways:

As a Monomer: The carbonyl groups could be transformed into other functionalities (e.g., diols via reduction) that are suitable for step-growth polymerization to form polyesters or polyurethanes.

As a Cross-linking Agent: The active methylene group can undergo Michael addition reactions with polymers containing α,β-unsaturated carbonyls (e.g., polyacrylates), leading to the formation of a cross-linked network.

As a Polymer Additive: The compound could be used to modify the surface properties of materials or to act as a plasticizer in certain polymer formulations.

Precursors for Chiral Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. β-Dicarbonyl compounds are highly valuable precursors for a wide range of chiral ligands due to their ability to be readily modified and to chelate metal ions. documentsdelivered.comresearchgate.net

The two carbonyl groups of this compound can be derivatized to create bidentate or even tridentate ligands. A common strategy involves the condensation of the dicarbonyl compound with a chiral amine to form a chiral Schiff base ligand (a "salen" type ligand if a diamine is used). These ligands can coordinate with various transition metals (e.g., Cu, Ru, Pd) to form catalysts capable of inducing enantioselectivity in reactions such as hydroxylations, reductions, or C-C bond-forming reactions. semanticscholar.org

The process can be summarized as follows:

Synthesis of Chiral Ligand: Reaction of this compound with a chiral amine or amino alcohol.

Metal Complexation: Introduction of a metal salt (e.g., Cu(OAc)₂, PdCl₂) to form the chiral catalyst complex.

Asymmetric Catalysis: Application of the catalyst in a chemical transformation to produce an enantiomerically enriched product.

The steric bulk of the tert-butyl group can also play a crucial role in creating a well-defined chiral pocket around the metal center, potentially enhancing enantioselectivity.

Resins for 3D Printing (Hybrid Materials)

Vat photopolymerization 3D printing techniques, such as stereolithography (SLA) or digital light processing (DLP), rely on liquid photocurable resins that solidify upon exposure to UV light. mdpi.com These resins are typically composed of acrylate or methacrylate monomers and oligomers that undergo radical polymerization. researchgate.net

While not a standard component, the reactivity of this compound makes it a candidate for inclusion in novel hybrid resin formulations. The active methylene protons of the β-dicarbonyl system can participate in base-catalyzed Michael addition reactions with acrylate double bonds. This reaction could be used to incorporate the molecule into the polymer network.

A potential application involves a dual-cure system:

UV-Initiated Radical Polymerization: The primary acrylate monomers polymerize to form the main structure of the object.

Thermally or Chemically-Induced Cross-linking: A post-curing step involving a base catalyst could trigger a Michael addition reaction between any unreacted acrylate groups and the this compound, increasing the cross-link density and modifying the material's final thermomechanical properties.

This approach could be used to create hybrid materials with tailored properties, leveraging the distinct reactivity of the β-ketoester component. chemrxiv.org

Analytical and Spectroscopic Characterization Techniques for Tert Butyl 2 Acetyl 4 Oxopentanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of tert-butyl 2-acetyl-4-oxopentanoate, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The compound exists in equilibrium between its diketo and enol forms, which can often be observed in NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Tert-butyl group: A characteristic sharp singlet is expected around δ 1.4-1.5 ppm, integrating to nine protons. For example, the tert-butyl protons in similar ester compounds like tert-butyl p-tolylcarbamate and ethyl 4-tert-butylbenzoate appear at δ 1.51 ppm and δ 1.34 ppm, respectively. rsc.orgrsc.org

Acetyl groups: Two singlets corresponding to the two acetyl methyl groups (CH₃) are anticipated. In the diketo form, these would appear in the region of δ 2.1-2.3 ppm.

Methylene (B1212753) and Methine protons: The methylene (-CH₂-) and methine (-CH-) protons of the pentanoate backbone would exhibit more complex splitting patterns (multiplets) in the δ 2.5-4.0 ppm range, depending on the tautomeric form present. The methine proton in the diketo form is expected to be a triplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbonyl carbons: Signals for the three carbonyl carbons (two ketonic and one ester) are expected in the downfield region, typically between δ 165-205 ppm. The ester carbonyl is generally found at the lower end of this range (e.g., ~166.8 ppm in ethyl 4-tert-butylbenzoate), while ketone carbonyls appear at higher chemical shifts (>200 ppm). rsc.org

Tert-butyl group: The quaternary carbon of the tert-butyl group typically appears around δ 80-82 ppm, with the methyl carbons resonating around δ 28 ppm. rsc.org

Aliphatic carbons: The remaining methyl, methylene, and methine carbons of the main chain would appear in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃)₃C- | ~1.4-1.5 (s, 9H) | ~28 |

| tert-Butyl -C(CH₃)₃ | - | ~80-82 |

| Acetyl CH₃CO- | ~2.1-2.3 (s, 6H) | ~25-30 |

| Methylene -CH₂- | ~2.5-3.0 (m, 2H) | ~45-55 |

| Methine -CH- | ~3.5-4.0 (m, 1H) | ~50-60 |

| Ester Carbonyl -COO- | - | ~165-175 |

| Ketone Carbonyl -CO- | - | ~200-205 |

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₈O₄. nih.govchemsrc.com The calculated exact mass is 214.12050905 Da. nih.gov HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that matches this value with high precision (typically within 5 ppm).

Chemical Ionization Mass Spectrometry (CI MS): CI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which can be beneficial for confirming the molecular weight.

A common fragmentation pathway for tert-butyl esters in mass spectrometry is the loss of the tert-butyl group as a stable carbocation or the loss of isobutylene (B52900). A prominent peak at m/z 57, corresponding to the [C(CH₃)₃]⁺ ion, is a characteristic feature for compounds containing a tert-butyl group. wiley-vch.de

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | nih.govchemsrc.com |

| Molecular Weight | 214.26 g/mol | nih.gov |

| Exact Mass | 214.12050905 Da | nih.gov |

| Common Fragment | [C(CH₃)₃]⁺ (m/z 57) | wiley-vch.de |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from its carbonyl groups.

C=O Stretching: Strong, sharp absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups are expected in the region of 1700-1750 cm⁻¹. The ester carbonyl typically absorbs at a higher frequency (e.g., ~1735-1750 cm⁻¹) than the ketone carbonyls (~1705-1725 cm⁻¹). The presence of multiple carbonyls may lead to overlapping or distinct peaks in this region.

C-O Stretching: A strong band for the C-O stretch of the ester group is expected between 1150-1250 cm⁻¹.

C-H Stretching: Absorptions due to C-H stretching in the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The C-C backbone and C-H symmetric stretching vibrations often give rise to strong Raman signals.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Ester) | Stretching | ~1735-1750 | Strong |

| C=O (Ketone) | Stretching | ~1705-1725 | Strong |

| C-O (Ester) | Stretching | 1150-1250 | Strong |

Crystallographic Studies of this compound Derivatives

Should this compound or a suitable solid derivative be synthesized, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For chiral derivatives, this method can establish the absolute stereochemistry. While no specific studies on this compound were found, research on complex molecules containing tert-butyl groups demonstrates the power of this technique to confirm molecular structure and stereochemistry. researchgate.netnsf.gov

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, by-products, and solvents, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions that synthesize this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the product can be visualized, often under UV light or with a chemical stain like potassium permanganate.

Column Chromatography: For purification on a preparative scale, column chromatography using silica gel is the standard method. The crude product is loaded onto a column and eluted with a solvent system optimized by TLC, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final product with great accuracy. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient is commonly employed for compounds of similar polarity. A UV detector would be suitable for detection due to the presence of carbonyl groups.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Purity

The separation of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, necessitates the use of a chiral environment. sepscience.com This is most commonly achieved in HPLC through the use of a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely employed for the resolution of a broad range of racemic compounds, including those with 1,3-dicarbonyl structures. nih.gov

For the enantioseparation of 2-aryl-1,3-dicarbonyl analogues, which are structurally related to this compound, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) has demonstrated excellent enantioselectivity. nih.gov The separation is typically performed in normal phase mode, utilizing mobile phases composed of hexane and an alcohol like isopropanol. nih.gov The interaction between the analyte's enantiomers and the chiral selector of the CSP leads to the formation of transient diastereomeric complexes, resulting in different retention times and thus, separation. nih.gov

The purity of this compound can also be determined using HPLC, often with a more conventional achiral reversed-phase column (e.g., C18). In this mode, separation is based on the compound's hydrophobicity. Isocratic or gradient elution with a mobile phase mixture, such as acetonitrile and water, is a common approach. A UV detector is typically employed for detection, as the carbonyl groups in the molecule provide sufficient chromophores.

Table 1: Illustrative HPLC Conditions for Analysis of β-Dicarbonyl Compounds

| Parameter | Enantiomeric Excess Determination (Chiral HPLC) | Purity Determination (Reversed-Phase HPLC) |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | C18 (Octadecyl-silica) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Acetonitrile / Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | Ambient |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Product Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for monitoring the progress of reactions involving this compound and for analyzing the profile of reaction products and potential by-products.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls. For compounds like this compound, a mid-polarity column is often a suitable choice. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides not only quantitative data but also structural information from the mass spectrum of each separated component, aiding in the identification of unknown products or impurities.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. This is especially beneficial for the analysis of complex mixtures that may be generated during the synthesis or subsequent reactions of this compound. In GC × GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with separated components appearing as spots on a plane, allowing for the resolution of co-eluting peaks from the first dimension.

Table 2: Representative GC Conditions for the Analysis of Reaction Products

| Parameter | Gas Chromatography (GC-MS) |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-450 amu |